molecular formula C14H15N3OS2 B6623138 6-tert-butyl-2-(1,3-thiazol-5-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one

6-tert-butyl-2-(1,3-thiazol-5-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B6623138
M. Wt: 305.4 g/mol
InChI Key: JWPKWMIQVMNDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-tert-butyl-2-(1,3-thiazol-5-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one, also known as TAK-659, is a small molecule inhibitor designed to target the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in the activation of B-cell receptors, which are involved in various autoimmune diseases and cancers. TAK-659 has been extensively studied for its potential therapeutic applications in these diseases.

Mechanism of Action

6-tert-butyl-2-(1,3-thiazol-5-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one works by selectively inhibiting the SYK pathway, which is crucial for the activation of B-cell receptors. By blocking this pathway, 6-tert-butyl-2-(1,3-thiazol-5-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one can prevent the activation and proliferation of B-cells, which are involved in various autoimmune diseases and cancers.
Biochemical and Physiological Effects:
6-tert-butyl-2-(1,3-thiazol-5-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one has been shown to have potent anti-inflammatory effects in animal models of rheumatoid arthritis and lupus. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to tumor regression. 6-tert-butyl-2-(1,3-thiazol-5-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one has also been shown to have minimal toxicity in healthy cells, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-tert-butyl-2-(1,3-thiazol-5-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one is its selectivity for the SYK pathway, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 6-tert-butyl-2-(1,3-thiazol-5-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one is its relatively low potency compared to other SYK inhibitors. It also has limited solubility in water, which can make it difficult to formulate for clinical use.

Future Directions

There are several potential future directions for the development of 6-tert-butyl-2-(1,3-thiazol-5-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one. One area of interest is its potential use in combination with other therapies, such as immunomodulatory drugs or chemotherapy, to enhance its therapeutic effects. Another area of interest is the development of more potent and selective SYK inhibitors, which could improve the efficacy and safety of these drugs. Additionally, further studies are needed to better understand the mechanism of action of 6-tert-butyl-2-(1,3-thiazol-5-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one and its potential applications in other diseases.

Synthesis Methods

The synthesis of 6-tert-butyl-2-(1,3-thiazol-5-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one involves several steps, including the reaction of 5-bromo-2-thiophenecarboxaldehyde with tert-butylamine, followed by cyclization with 2-mercaptobenzothiazole to form the thieno[2,3-d]pyrimidin-4-one ring. The final step involves the introduction of the thiazol-5-ylmethyl group through a palladium-catalyzed cross-coupling reaction.

Scientific Research Applications

6-tert-butyl-2-(1,3-thiazol-5-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. It has also shown promising results in the treatment of certain types of cancers, including lymphoma and leukemia.

properties

IUPAC Name

6-tert-butyl-2-(1,3-thiazol-5-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS2/c1-14(2,3)10-5-9-12(18)16-11(17-13(9)20-10)4-8-6-15-7-19-8/h5-7H,4H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPKWMIQVMNDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(S1)N=C(NC2=O)CC3=CN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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